molecular formula C17H11Cl2N3OS B7744523 5-amino-4-(1,3-benzothiazol-2-yl)-1-(2,4-dichlorophenyl)-2H-pyrrol-3-one

5-amino-4-(1,3-benzothiazol-2-yl)-1-(2,4-dichlorophenyl)-2H-pyrrol-3-one

Cat. No.: B7744523
M. Wt: 376.3 g/mol
InChI Key: AIGSNEAROPRMBZ-UHFFFAOYSA-N
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Description

5-amino-4-(1,3-benzothiazol-2-yl)-1-(2,4-dichlorophenyl)-2H-pyrrol-3-one is a complex organic compound that features a pyrrolone core substituted with amino, benzothiazolyl, and dichlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-4-(1,3-benzothiazol-2-yl)-1-(2,4-dichlorophenyl)-2H-pyrrol-3-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrrolone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzothiazolyl Group: This step often involves the use of a benzothiazole derivative, which can be coupled to the pyrrolone core via a nucleophilic substitution reaction.

    Amino Group Addition: The amino group can be introduced through amination reactions, often using reagents like ammonia or amines under controlled conditions.

    Dichlorophenyl Substitution: The dichlorophenyl group is typically introduced via electrophilic aromatic substitution reactions, using chlorinated aromatic compounds as starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the benzothiazolyl or dichlorophenyl groups, potentially leading to dechlorination or hydrogenation products.

    Substitution: The compound can participate in various substitution reactions, such as nucleophilic or electrophilic aromatic substitution, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.

    Reduction: Reducing agents like sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides are used under conditions like reflux or microwave irradiation.

Major Products

    Oxidation Products: Nitroso or nitro derivatives.

    Reduction Products: Dechlorinated or hydrogenated derivatives.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-amino-4-(1,3-benzothiazol-2-yl)-1-(2,4-dichlorophenyl)-2H-pyrrol-3-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.

    Industry: Utilized in the development of advanced materials, such as polymers or dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 5-amino-4-(1,3-benzothiazol-2-yl)-1-(2,4-dichlorophenyl)-2H-pyrrol-3-one involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors, leading to modulation of signal transduction pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression or replication.

Comparison with Similar Compounds

Similar Compounds

    5-amino-4-(1,3-benzothiazol-2-yl)-1-phenyl-2H-pyrrol-3-one: Lacks the dichlorophenyl group, which may affect its reactivity and biological activity.

    5-amino-4-(1,3-benzothiazol-2-yl)-1-(2,4-difluorophenyl)-2H-pyrrol-3-one: Contains fluorine atoms instead of chlorine, potentially altering its chemical properties and interactions.

    5-amino-4-(1,3-benzothiazol-2-yl)-1-(2,4-dimethylphenyl)-2H-pyrrol-3-one: Substituted with methyl groups, which can influence its steric and electronic characteristics.

Uniqueness

The presence of the dichlorophenyl group in 5-amino-4-(1,3-benzothiazol-2-yl)-1-(2,4-dichlorophenyl)-2H-pyrrol-3-one imparts unique chemical and biological properties, such as increased lipophilicity and potential for specific interactions with biological targets.

Properties

IUPAC Name

5-amino-4-(1,3-benzothiazol-2-yl)-1-(2,4-dichlorophenyl)-2H-pyrrol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2N3OS/c18-9-5-6-12(10(19)7-9)22-8-13(23)15(16(22)20)17-21-11-3-1-2-4-14(11)24-17/h1-7H,8,20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIGSNEAROPRMBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C(=C(N1C2=C(C=C(C=C2)Cl)Cl)N)C3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=O)C(=C(N1C2=C(C=C(C=C2)Cl)Cl)N)C3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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